4-[(Ethylsulfanyl)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCNHKFQOFUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 Ethylsulfanyl Methyl Aniline
Established and Novel Routes for the Installation of Ethylsulfanyl and Amino Moieties
The construction of the 4-[(Ethylsulfanyl)methyl]aniline scaffold relies on the strategic introduction of both the amino and the ethylsulfanylmethyl groups onto the benzene (B151609) ring. This can be accomplished through a sequence of reactions that prioritize either the formation of the aniline (B41778) moiety first, followed by the installation of the thioether, or vice versa.
Reduction Strategies of Nitro Precursors to the Amine Functionality
A common and well-established method for the synthesis of anilines is the reduction of the corresponding nitro-aromatic compounds. This approach is highly relevant to the synthesis of this compound, often starting from a nitrated precursor.
The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and functional group tolerance. nih.gov For the synthesis of aniline derivatives, catalytic hydrogenation is a widely used method. This often involves the use of transition metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. For instance, a solution of a nitro-aromatic precursor in a solvent like methanol (B129727) can be hydrogenated over a Pd/C catalyst at atmospheric pressure until the uptake of hydrogen ceases.
Another approach involves the use of metal hydrides like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. nih.gov The choice of solvent can also influence the reaction's efficiency, with water sometimes being a surprisingly effective medium. nih.gov The development of more sustainable and efficient catalytic systems is an ongoing area of research, with a focus on minimizing waste and avoiding harsh reaction conditions. nih.gov
| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |
| 1-methanesulfonyl-4-nitro-benzene | 10% Pd-C, H2 | Methanol | Atmospheric pressure | 4-methanesulphonyl-phenylamine | |
| Nitrobenzene | NaBH4, Pd(ii)-polysalophen coated magnetite NPs | Water | Reflux | Aniline | nih.gov |
| Nitrotoluene | Raney's nickel, H2 | No solvent | 1.8-3.0 MPa | Methylaniline | google.com |
| 3,4-(methylenedioxy)nitrobenzene | Cu/Raney Ni, H2 | Absolute ethyl alcohol | 1.5-2.0 MPa, 70°C | N-ethyl-3,4-(methylenedioxy)aniline | google.com |
Thioether Formation via Alkylation or Thiolation Approaches
The introduction of the ethylsulfanyl group is a critical step in the synthesis of this compound. This is typically achieved through the formation of a carbon-sulfur (C-S) bond, a common transformation in the pharmaceutical industry. acsgcipr.org The most prevalent methods involve the alkylation of a thiol or thiolate with a suitable electrophile. jmaterenvironsci.com
In one common strategy, a thiocyanated aniline compound is reacted with an alkyl halide, such as ethyl iodide or bromide, in the presence of a base. google.com The base, which can be an alkali hydroxide (B78521) or an alkali alkoxide, is crucial for the reaction to proceed in good yield. google.com The reaction is typically carried out in a suitable solvent, often an alcohol. google.com
Alternatively, direct S-alkylation of thiols with alkyl halides provides a straightforward route to thioethers. jmaterenvironsci.com This reaction is often performed under basic conditions to generate the more nucleophilic thiolate anion. jmaterenvironsci.com Recent advancements have focused on developing greener reaction conditions, such as performing the alkylation under solvent-free conditions or using phase-transfer catalysts. jmaterenvironsci.com
Directed Aromatic Functionalization Techniques
While traditional methods often rely on the functionalization of pre-existing aromatic rings, modern synthetic chemistry has seen the rise of directed aromatic functionalization techniques. These methods offer greater control over the position of substitution. For the synthesis of compounds like this compound, this could involve the direct introduction of the ethylsulfanylmethyl group onto the aniline ring in a regioselective manner.
While specific examples for this compound are not detailed in the provided search results, the principles of directed functionalization are well-established. These can involve ortho-metalation strategies, where a directing group on the aniline (such as a protected amine) directs a metalating agent to the adjacent position, which can then be quenched with an electrophile containing the ethylsulfanylmethyl moiety. However, achieving para-selectivity in such reactions can be challenging.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound benefits significantly from both transition-metal and, increasingly, organo- and biocatalytic approaches.
Transition-Metal Catalysis in Carbon-Sulfur and Carbon-Nitrogen Bond Formation
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-S and C-N bonds present in this compound. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are among the most important methods for synthesizing aryl thioethers. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol. nih.gov Significant progress has been made in developing catalysts that can withstand deactivation by sulfur compounds, which have historically been a challenge. nih.govuni.lu
Nickel-catalyzed C-S bond forming reactions have also emerged as a powerful alternative, sometimes offering different reactivity and substrate scope compared to palladium. nih.gov Copper-catalyzed thiolation reactions provide another valuable tool, with the choice of base sometimes influencing the chemoselectivity of the reaction. nih.gov
For the formation of the aniline moiety, transition-metal catalyzed amination reactions are also well-established. These methods often involve the coupling of an aryl halide with an ammonia (B1221849) surrogate or a primary amine.
| Catalyst System | Reactants | Bond Formed | Key Features | Reference |
| Palladium-based catalysts | Aryl halides and thiols | C-S | One of the most important methods for thioether synthesis. nih.gov | nih.gov |
| Nickel pincer complexes | Aryl iodides and disulfides | C-S | Catalyzes C-S bond formation. nih.gov | nih.gov |
| Alumina-supported copper catalyst | Aryl halides and thiols | C-S | Base can control chemoselectivity between aryl iodides and bromides. nih.gov | nih.gov |
| Rhodium catalysts | Aryl anhydrides | C-B (precursor to other bonds) | Decarbonylative borylation. researchgate.net | researchgate.net |
| Ruthenium complexes | Amines and methanol | C-N | N-methylation of amines under weak base conditions. nih.gov | nih.gov |
| Heterogeneous Ni catalysts | Amines and methanol | C-N | Selective mono-N-methylation. rsc.org | rsc.org |
Organocatalysis and Biocatalysis in Sustainable Production
In recent years, there has been a significant shift towards more sustainable synthetic methods, with organocatalysis and biocatalysis emerging as powerful alternatives to traditional metal-based catalysis. numberanalytics.com
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. numberanalytics.com This approach offers several advantages, including lower cost, reduced toxicity, and often milder reaction conditions. numberanalytics.com While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented in the provided results, the principles of organocatalysis can be applied to key steps. For example, organocatalysts have been used for the synthesis of various aniline derivatives and for reactions involving sulfur-containing compounds. rsc.org
Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, is another rapidly growing field with significant potential for sustainable chemical production. nih.gov For the synthesis of anilines, nitroreductase enzymes have been shown to be effective for the reduction of nitroaromatic compounds. nih.govacs.org This biocatalytic approach avoids the need for high-pressure hydrogen gas and precious metal catalysts, operating under milder, aqueous conditions. acs.org The use of immobilized enzymes in continuous flow reactors further enhances the sustainability and efficiency of this method. nih.gov
Green Chemistry Principles in the Synthesis of this compound and its Analogues
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, maximizing the incorporation of reactant atoms into the final product, and utilizing energy-efficient technologies.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives like water or to eliminate solvents altogether.
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The S-alkylation of thiols, a key reaction for forming the thioether bond in this compound, can be effectively performed in water. sid.ir A plausible aqueous synthesis could involve the reaction of a 4-(halomethyl)aniline, such as 4-(chloromethyl)aniline (B1600038), with an ethanethiolate salt. The use of a base like triethylamine (B128534) or potassium carbonate in water can facilitate this nucleophilic substitution, often at room temperature, leading to high yields and simplified product isolation. sid.ir
Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, reduced waste, and simpler workup procedures. The synthesis of thioethers from alcohols and thiols has been successfully demonstrated under solvent-free conditions using solid acid catalysts. nih.govd-nb.info For instance, 4-aminobenzyl alcohol could be reacted directly with ethanethiol (B150549) over a silica-alumina catalyst to yield this compound, with water as the only byproduct. nih.gov Similarly, photocatalyst-free and transition-metal-free syntheses of thioethers from anilines and thiols have been reported under solvent-free conditions, offering another potential green route. acs.org
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com A higher atom economy signifies a more sustainable process with less waste generation.
Consider two potential synthetic routes to this compound:
Substitution Reaction: The reaction of 4-(chloromethyl)aniline hydrochloride with sodium ethanethiolate.
C₇H₈ClN·HCl + C₂H₅SNa → C₉H₁₃NS + NaCl + HCl
Dehydrative Alkylation: The acid-catalyzed reaction of 4-aminobenzyl alcohol with ethanethiol. rsc.org
C₇H₉NO + C₂H₅SH → C₉H₁₃NS + H₂O
The first route generates sodium chloride and hydrochloric acid as byproducts, which lowers its atom economy. The second route is significantly more atom-economical, producing only water as a byproduct.
Interactive Table: Atom Economy Calculation for a Plausible Synthesis
This table calculates the atom economy for the synthesis of this compound via the substitution reaction of 4-(chloromethyl)aniline hydrochloride with sodium ethanethiolate.
| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms in Product |
| 4-(Chloromethyl)aniline HCl | C₇H₉Cl₂N | 178.06 | C₇H₈N |
| Sodium Ethanethiolate | C₂H₅NaS | 84.11 | C₂H₅S |
| Total Reactant Mass | 262.17 | ||
| Product | Formula | Molecular Weight ( g/mol ) | |
| This compound | C₉H₁₃NS | 167.27 | |
| Atom Economy | 63.8% |
Calculation: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
In contrast, the atom economy for the dehydrative alkylation route approaches 90%, highlighting its superior efficiency from a green chemistry perspective.
Modern synthetic technologies like microwave irradiation and flow chemistry offer significant advantages in terms of speed, efficiency, and scalability, aligning well with green chemistry principles.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate organic reactions compared to conventional heating methods. amazonaws.com This is due to the direct and uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions in significantly shorter times. thieme-connect.comnih.gov The synthesis of aryl thioethers via S-arylation and other coupling reactions has been shown to be highly efficient under microwave irradiation. rsc.orgnih.gov Applying this technology to the synthesis of this compound could reduce reaction times from hours to minutes, thereby saving energy and increasing throughput. amazonaws.comthieme-connect.com
Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technique offers precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. acs.org The alkylation of thiols has been successfully demonstrated in packed-bed flow reactors using heterogeneous bases. researchgate.net A potential flow synthesis of this compound could involve pumping a solution of 4-(chloromethyl)aniline and ethanethiol through a heated column packed with a solid base like potassium carbonate, allowing for continuous product generation and easy separation. researchgate.net Such systems can often be automated for high-throughput synthesis and optimization. acs.org
Interactive Table: Advantages of Modern Synthetic Technologies
| Technology | Key Advantages for Synthesis |
| Microwave-Assisted | - Drastic reduction in reaction time. amazonaws.com- Improved reaction yields and product purity.- Enhanced energy efficiency over conventional heating. thieme-connect.com |
| Flow Chemistry | - Superior control over temperature, pressure, and mixing. acs.org- Increased safety and scalability.- Enables multi-step, continuous synthesis processes. acs.org |
Mechanistic Investigations and Reactivity Studies of 4 Ethylsulfanyl Methyl Aniline
Chemical Transformations Involving the Primary Amine Group
The primary amine group attached to the benzene (B151609) ring is a key site for a variety of chemical reactions. Its nucleophilicity and ability to form a stable diazonium salt are central to its reactivity. quora.comchemistrysteps.com
Nucleophilic Substitution and Acylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine group makes 4-[(Ethylsulfanyl)methyl]aniline a potent nucleophile. quora.comThis allows it to participate in nucleophilic substitution and acylation reactions.
Nucleophilic Substitution: N-alkylation of anilines can be achieved using various alkylating agents like alkyl halides or alcohols. researchgate.netrsc.orgFor instance, the reaction of anilines with alkyl halides can be performed in ionic liquids, which act as both solvent and promoter, often leading to high chemoselectivity for mono-alkylation. Another approach involves the use of metal catalysts, such as nickel or cobalt complexes, to facilitate the N-alkylation of anilines with alcohols, a process that is considered environmentally benign as water is the only byproduct. rsc.orgnih.govacs.orgAcylation Reactions: Acylation of the primary amine is a common transformation, often employed to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution reactions. libretexts.orgias.ac.inA standard laboratory method involves the reaction of aniline (B41778) with acetic anhydride (B1165640). ias.ac.invedantu.comwpmucdn.comIn a typical procedure, the amine is dissolved in water and hydrochloric acid, followed by the addition of acetic anhydride and a weak base like sodium acetate (B1210297). libretexts.orgresearchgate.netThe sodium acetate liberates the free amine from its hydrochloride salt, which then readily reacts with the acetic anhydride to form the corresponding acetamide. researchgate.netThe resulting N-acetylated product, N-{4-[(Ethylsulfanyl)methyl]phenyl}acetamide, is significantly less reactive than the parent amine. This is because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group of the acetyl moiety, making it less available to donate to the benzene ring. ias.ac.in
Table 1: Representative Acylation and N-Alkylation Reactions of Anilines
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation | Acetic Anhydride, Sodium Acetate | Aqueous solution, Room Temperature | N-acetylated aniline (Amide) |
| N-Alkylation | Alkyl Halide, Base | Ionic Liquid or Organic Solvent (e.g., DMF) | N-alkylated aniline (Secondary Amine) |
| N-Alkylation | Alcohol, Metal Catalyst (e.g., Ni, Co) | Toluene, Elevated Temperature (e.g., 130-140°C) | N-alkylated aniline (Secondary Amine) |
Diazotization and Subsequent Coupling Reactions
Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. byjus.comchemicalnote.comThis reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). chemicalnote.comyoutube.com The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amine. byjus.comyoutube.comA series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium ion. youtube.comThe substitution pattern on the aniline can affect the rate and stability of the diazotization process. rsc.orgacs.org The resulting diazonium salt, 4-[(Ethylsulfanyl)methyl]benzenediazonium chloride, is a valuable synthetic intermediate. Diazonium salts are highly reactive and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. unb.canih.govThis electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. nih.govrsc.orgresearchgate.netFor example, coupling the diazonium salt of this compound with a phenol (B47542) would yield a hydroxy-substituted azo compound, while coupling with an aniline derivative would produce an amino-substituted azo dye.
Table 2: General Scheme for Diazotization and Azo Coupling
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | This compound, NaNO₂, HCl | 0–5 °C, Aqueous | 4-[(Ethylsulfanyl)methyl]benzenediazonium chloride |
| Azo Coupling | Diazonium salt, Activated Aromatic (e.g., Phenol) | Cold, Mildly acidic/alkaline | Azo Dye |
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netacta.co.inyoutube.comThis reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.comThe formation of the C=N double bond in the product is characteristic of this reaction. acta.co.in These reactions are often catalyzed by either an acid or a base and may require heating. acta.co.inThe reaction of this compound with an aldehyde, such as benzaldehyde, would yield a benzylidene-type Schiff base. These condensation reactions are reversible. The stability and formation of the resulting Schiff base can be influenced by the electronic and steric properties of both the aniline derivative and the carbonyl compound. Schiff bases are important intermediates and have been investigated for various applications due to their chemical and biological properties. researchgate.netinternationaljournalcorner.com
Reactions at the Ethylsulfanyl Moiety
The thioether group (–S–) in this compound is another site of significant reactivity, primarily involving the sulfur atom. It can undergo oxidation to form sulfoxides and sulfones, or cleavage of the carbon-sulfur bonds through desulfurization.
Selective Oxidation of the Thioether to Sulfoxides and Sulfones
The sulfur atom in the ethylsulfanyl group can be selectively oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. masterorganicchemistry.comThe oxidation of thioethers is a common transformation, and various oxidizing agents can be employed to achieve the desired product. organic-chemistry.orgresearchgate.netwikipedia.orgOxidation to Sulfoxide: The partial oxidation of a thioether to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. researchgate.netwikipedia.orgHydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this purpose. acs.orgmdpi.comThe reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.govThe rate of this oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. Catalysts, such as certain metal complexes (e.g., Ti, Mo, Fe), can be used to enhance the rate and selectivity of sulfoxide formation. organic-chemistry.orgmdpi.comrsc.orgFor example, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the hydrogen peroxide-mediated mono-oxidation of alkyl-aryl sulfides. organic-chemistry.orgOxidation to Sulfone: Stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent will typically lead to the full oxidation of the thioether to the corresponding sulfone. acs.orgReagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are powerful enough to achieve this transformation. google.comA method using hydrogen peroxide with a metal compound as a catalyst in a ketone solvent has also been reported for the efficient oxidation of aromatic sulfides to sulfones. google.comThe oxidation from the sulfoxide to the sulfone is also possible and is often a competing reaction during sulfoxide synthesis. rsc.orgresearchgate.net The resulting sulfoxide, 4-[(ethylsulfinyl)methyl]aniline, and sulfone, 4-[(ethanesulfonyl)methyl]aniline, have significantly different polarities and chemical properties compared to the starting thioether.
Table 3: Common Oxidizing Agents for Thioether Oxidation
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide | H₂O₂, NaIO₄, m-CPBA | Controlled stoichiometry, often with catalyst, room temp. or mild heating |
| Sulfone | KMnO₄, CrO₃, excess H₂O₂ | Stronger conditions, often elevated temperature |
Desulfurization Reactions and their Implications
The carbon-sulfur bonds in the ethylsulfanyl moiety can be cleaved through desulfurization reactions, leading to the removal of the sulfur-containing group. organicreactions.orgA widely used reagent for this purpose is Raney Nickel, a finely divided nickel-aluminum alloy that is activated by leaching with sodium hydroxide (B78521). masterorganicchemistry.comresearchgate.net The reaction with Raney Nickel typically involves hydrogenolysis of the C–S bonds, replacing them with C–H bonds. organicreactions.orgIn the case of this compound, desulfurization would be expected to yield 4-ethylaniline. This reaction is a powerful tool in organic synthesis for removing sulfur-containing functional groups that may have been used as part of a synthetic strategy. masterorganicchemistry.comHowever, the conditions can be harsh, and the reagent is flammable, requiring careful handling. google.comAlternative methods for desulfurization exist, including the use of metal hydrides or radical-mediated processes. researchgate.netgoogle.comlehigh.eduThe desulfurization of thioethers has significant implications in fields such as petroleum refining (hydrodesulfurization) and synthetic chemistry. lehigh.edu
Role of Sulfur in Electron Distribution and Reactivity
The sulfur atom in the thioether linkage (-S-) acts as an electron-donating group through the resonance effect (+R), where its lone pairs can be shared with the π-system of the ring. Simultaneously, sulfur is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, in the context of aromatic reactivity, the resonance effect of sulfur typically outweighs its inductive effect, leading to a net activation of the aromatic ring towards electrophilic attack. This activation complements the strong activating effect of the amino group, making the aromatic ring highly nucleophilic.
Aromatic Ring Functionalization and Substitution Patterns
The reactivity of the aromatic ring in this compound is dominated by electrophilic aromatic substitution (SEAr) reactions, a cornerstone of aromatic chemistry. wikipedia.orgtotal-synthesis.com The substituents already present on the ring dictate the rate and regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
As a highly activated aromatic system, this compound is expected to readily undergo a variety of electrophilic aromatic substitution reactions. byjus.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com Key examples of such reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂), typically with a Lewis acid catalyst, would introduce a halogen atom onto the ring. total-synthesis.com Given the high activation of the ring by the amino group, reactions like bromination with bromine water may proceed rapidly even without a catalyst, potentially leading to multiple substitutions. byjus.com
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid is a classic SEAr reaction. However, the strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺), which is a meta-director and a deactivating group. This can complicate the reaction, leading to a mixture of products and even oxidation of the ring. byjus.com
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). Similar to nitration, the acidic conditions lead to the formation of the anilinium hydrogen sulfate, which then rearranges upon heating to form the corresponding sulfonic acid. byjus.com
Friedel-Crafts Reactions: These reactions, including alkylation and acylation, form new carbon-carbon bonds. total-synthesis.com However, the Lewis acid catalysts (e.g., AlCl₃) used in these reactions can complex with the lone pair of the amino group, deactivating the ring and preventing the desired substitution.
Regioselectivity and Electronic Effects of Substituents
The position of electrophilic attack on the benzene ring is governed by the directing effects of the existing substituents. In this compound, both the amino group (-NH₂) and the (ethylsulfanyl)methyl group (-CH₂SEt) are present.
Amino Group (-NH₂): This is a powerful activating and ortho, para-directing group. byjus.com It strongly donates electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) when the electrophile attacks the ortho and para positions. wikipedia.org
(Ethylsulfanyl)methyl Group (-CH₂SEt): As an alkylthio group, this substituent is also considered activating and ortho, para-directing. The sulfur atom's lone pairs can stabilize the intermediate through resonance.
Since the two substituents are para to each other, their directing effects reinforce each other. The powerful ortho, para-directing ability of the amino group will dominate. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 2 and 6) and meta to the (ethylsulfanyl)methyl group. The stability of the resulting Wheland intermediate is a key factor in determining this regioselectivity. nih.gov Steric hindrance from the somewhat bulky (ethylsulfanyl)methyl group might slightly favor substitution at the position further away, but the electronic directing effect of the amino group is the primary determinant. nih.govlibretexts.org
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Activating (+R > -I) | ortho, para |
| -CH₂SEt | 4 | Activating (+R > -I) | ortho, para |
| Combined Effect | Strongly Activating | Substitution at positions 2 and 6 |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly efficient synthetic tools. rug.nl Anilines are common components in many well-known MCRs, where they serve as the primary amine nucleophile.
Given its structure as a primary aniline, this compound is a viable candidate for participation in several types of MCRs. For instance, it could likely serve as the amine component in:
Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov
Passerini Reaction: A three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. While this reaction doesn't directly use an amine, related MCRs often do. rug.nl
Other Three-Component Reactions: Studies on the related compound 4-methyl aniline have shown its participation in three-component reactions with aldehydes and diethyl acetylenedicarboxylate (B1228247) to synthesize substituted furan-2(5H)-ones. researchgate.net It is plausible that this compound could undergo similar transformations.
The incorporation of the (ethylsulfanyl)methyl functionality via an MCR could provide a rapid route to complex molecules with potential applications in materials science or medicinal chemistry.
Advanced Kinetic and Mechanistic Studies
To fully understand the reactivity of this compound, it is essential to study the kinetics of its reactions. This involves determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. khanacademy.org
Determination of Rate Laws and Reaction Orders
Illustrative Kinetic Data for a Reaction of a Related Aniline
The following table presents hypothetical initial rate data for a reaction involving an aniline derivative, illustrating how reaction orders are determined.
| Experiment | [Aniline Derivative] (M) | [Other Reactant] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Furthermore, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have been used to calculate rate coefficients over a wide range of temperatures and pressures, providing a detailed understanding of its atmospheric chemistry. researchgate.netmdpi.com Such advanced studies, combining experimental kinetics with computational modeling, would be invaluable for elucidating the precise reaction mechanisms of this compound.
Elucidation of Reaction Pathways and Intermediates
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring, which is further activated by the amino group. The ethylsulfanylmethyl substituent also plays a role, potentially influencing the regioselectivity of aromatic substitution and offering an additional site for reaction under certain conditions.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. Consequently, this compound is expected to readily undergo N-alkylation and N-acylation reactions.
Reaction Pathway: In N-alkylation, the aniline nitrogen attacks an electrophilic carbon of an alkyl halide or another suitable alkylating agent in an SN2 reaction. This leads to the formation of a secondary or tertiary amine, and ultimately a quaternary ammonium (B1175870) salt with excess alkylating agent. youtube.com The reaction proceeds through a transition state where the N-C bond is being formed as the C-leaving group bond is broken.
Intermediates: The primary intermediate in these reactions is the corresponding N-alkylated or N-acylated aniline derivative. For instance, reaction with an acyl chloride would proceed through a tetrahedral intermediate before the expulsion of a chloride ion to form the stable amide product.
Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring. Since the para position is already occupied by the ethylsulfanylmethyl group, electrophilic attack is anticipated to occur predominantly at the ortho positions (positions 2 and 6 relative to the amino group).
Reaction Pathway: The mechanism involves the attack of an electrophile (e.g., a nitronium ion in nitration, or a bromonium ion in bromination) on the electron-rich aromatic ring. This initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.
Intermediates: The key intermediate in EAS reactions is the arenium ion. The stability of this intermediate is enhanced by the electron-donating nature of the amino group, which can delocalize the positive charge through resonance. The ethylsulfanylmethyl group, being a weak activator, would also contribute to the stability of this intermediate.
Reactions at the Sulfur Atom: The sulfur atom in the ethylsulfanylmethyl group possesses lone pairs of electrons, making it nucleophilic. It can react with electrophiles, particularly alkylating agents, to form a sulfonium (B1226848) salt. wikipedia.org
Reaction Pathway: This reaction is analogous to the N-alkylation, proceeding via an SN2 mechanism where the sulfur atom acts as the nucleophile.
Intermediates: The product of this reaction is a stable sulfonium salt.
Synthesis of Structurally Modified Analogues
Structural modifications of this compound can be systematically approached by targeting its three main functional regions: the primary amino group, the ethylsulfanyl side chain, and the benzene ring.
The primary amino group is a highly reactive site for a variety of chemical transformations, most notably N-substitution and acylation reactions to form amides, ureas, and thioureas.
N-Substitution : Direct alkylation or arylation of the amino group can be achieved, though overreaction can be an issue with highly reactive arylamines libretexts.org.
Amide Formation : Amides are readily synthesized by reacting this compound with carboxylic acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), or more commonly, with more reactive acyl chlorides or anhydrides. ekb.egekb.eg These reactions typically proceed under mild conditions to give high yields of the corresponding N-acylated products. ekb.egsphinxsai.com
Urea (B33335) Formation : Unsymmetrical ureas can be efficiently prepared by treating the aniline with an appropriate isocyanate. asianpubs.org Modern, phosgene-free methods are preferred, such as the reaction of the aniline with carbamate (B1207046) precursors or direct carbonylation reactions in the presence of a catalyst. organic-chemistry.orggoogle.comresearchgate.net
Thiourea (B124793) Formation : The synthesis of thiourea derivatives is generally accomplished through the reaction of this compound with an isothiocyanate in a suitable solvent. nih.gov This addition reaction is typically straightforward and provides the desired thioureas in good yields. organic-chemistry.orgorgsyn.org
Table 1: Synthesis of N-Substituted Analogues of this compound
| Derivative Class | General Reagent | Generic Product Structure |
| Amide | R-COCl (Acyl Chloride) | 4-[(Ethylsulfanyl)methyl]-N-(acyl)aniline |
| Urea | R-NCO (Isocyanate) | 1-(4-((Ethylsulfanyl)methyl)phenyl)-3-alkyl/arylurea |
| Thiourea | R-NCS (Isothiocyanate) | 1-(4-((Ethylsulfanyl)methyl)phenyl)-3-alkyl/arylthiourea |
The sulfur atom in the ethylsulfanyl side chain is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. This modification significantly alters the polarity, hydrogen bonding capacity, and steric profile of the side chain.
Sulfoxide Synthesis : The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents such as hydrogen peroxide (H₂O₂) in the presence of certain catalysts or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are effective. organic-chemistry.orgnih.gov The resulting 4-((Ethylsulfinyl)methyl)aniline contains a stereocenter at the sulfur atom.
Sulfone Synthesis : Further oxidation of the sulfide or the sulfoxide with stronger oxidizing agents or an excess of the oxidant (e.g., H₂O₂) yields the corresponding sulfone, 4-((Ethylsulfonyl)methyl)aniline. organic-chemistry.orgnih.gov The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. nih.govchemrxiv.org
Table 2: Oxidation Products of the Ethylsulfanyl Side Chain
| Product Name | Reagent Example | Key Functional Group |
| 4-((Ethylsulfinyl)methyl)aniline | H₂O₂ (1 eq.) | Sulfoxide (-SO-) |
| 4-((Ethylsulfonyl)methyl)aniline | Excess m-CPBA | Sulfone (-SO₂-) |
The reactivity of the aromatic ring towards electrophilic substitution is governed by the electronic effects of the existing substituents: the amino group (-NH₂) and the (ethylsulfanyl)methyl group (-CH₂SEt).
Both the amino group and the alkyl-like (ethylsulfanyl)methyl group are activating substituents that direct incoming electrophiles to the ortho and para positions. minia.edu.eglibretexts.org The amino group is a powerful activating group due to the resonance donation of its lone pair of electrons to the ring. The (ethylsulfanyl)methyl group is a weakly activating group via an inductive effect.
Computational Approaches to Structure-Reactivity/Property Relationships
Computational chemistry provides powerful tools for understanding the link between the molecular structure of this compound analogues and their chemical behavior without the need for synthesis and experimental testing.
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate variations in the molecular structure of a series of compounds with changes in their reactivity. For analogues of this compound, a QSRR model could predict the rate of a specific reaction based on calculated molecular descriptors.
A typical QSRR study on these analogues would involve:
Synthesizing or computationally building a diverse set of derivatives with varied substituents on the aromatic ring, the amino group, or the side chain.
Calculating molecular descriptors for each analogue. These can include:
Electronic descriptors : Hammett constants, Hirshfeld charges on specific atoms, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov
Steric descriptors : van der Waals volume, surface area, and specific steric parameters.
Hydrophobic descriptors : LogP (partition coefficient).
Developing a mathematical equation using statistical methods to link these descriptors to an experimentally measured or computationally predicted reactivity parameter, such as a reaction rate constant or activation energy. nih.gov
Such models can provide deep insights into the factors governing reactivity and guide the design of new analogues with desired reaction characteristics.
The three-dimensional shape and flexibility of a molecule are critical to its interactions and properties. Conformational analysis of this compound and its derivatives involves identifying the stable low-energy conformations and the energy barriers for rotation around its single bonds.
Key rotatable bonds in the parent molecule include:
The C(aryl)-CH₂ bond.
The CH₂-S bond.
The S-CH₂CH₃ bond.
Derivatization Strategies and Structure Reactivity/property Relationship Studies of 4 Ethylsulfanyl Methyl Aniline Analogues
Structure-Reactivity and Structure-Property Relationship Studies
The reactivity of analogues of 4-[(Ethylsulfanyl)methyl]aniline is fundamentally governed by their electronic structure. Computational chemistry provides a powerful toolkit for elucidating this structure and predicting chemical behavior without the need for exhaustive experimental synthesis and testing. By calculating a range of electronic descriptors, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models that mathematically link a molecule's structural features to its reactivity or biological activity. orientjchem.orgyoutube.comiupac.org These theoretical insights are crucial for rationally designing novel derivatives with desired reactivity profiles.
A central concept in predicting molecular reactivity is Frontier Molecular Orbital (FMO) theory. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's capacity to donate an electron (nucleophilicity), while the LUMO energy indicates its ability to accept an electron (electrophilicity). thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, whereas a large gap implies higher stability. irjweb.comajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be derived using Density Functional Theory (DFT). ajchem-a.com These descriptors provide a more nuanced picture of reactivity:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Global Softness (S): The reciprocal of hardness (S = 1/η). A higher value for softness indicates greater reactivity. irjweb.com
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. A higher electrophilicity index points to a better electron acceptor. thaiscience.info
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. MEPs illustrate the charge distribution across a molecule, visually identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). thaiscience.info
Research on various substituted anilines demonstrates how these descriptors are applied. For instance, a comparative DFT study on para-substituted anilines showed that an electron-donating group like an amino group (in p-aminoaniline) leads to a high nucleophilicity index, indicating strong reactivity towards electrophiles. Conversely, an electron-withdrawing nitro group (in p-nitroaniline) results in a high electrophilicity index, making it more susceptible to nucleophilic attack. thaiscience.info
The following table presents calculated electronic descriptor data for a selection of aniline (B41778) derivatives, illustrating the influence of substituents on reactivity parameters.
Table 1: Calculated Electronic Descriptors for Substituted Aniline Analogues Data calculated via DFT at the B3LYP/6-311G(d,p) level. thaiscience.info
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (eV) |
|---|---|---|---|---|---|
| p-Aminoaniline | -4.68 | -0.15 | 4.53 | 0.6456 | 4.9973 |
| p-Isopropylaniline | -4.89 | -0.16 | 4.73 | 0.6284 | 4.1400 |
Further detailed studies on more complex aniline derivatives provide deeper insights. For example, a computational analysis of 2-chloro-5-(trifluoromethyl)aniline yielded a comprehensive set of reactivity parameters, as shown in the table below. Such data is invaluable for building predictive QSAR models. orientjchem.orgresearchgate.net
Table 2: Chemical Reactivity Properties for 2-chloro-5-(trifluoromethyl)aniline Data calculated via DFT at the B3LYP/6-311G level. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.958 |
| LUMO Energy | -1.415 |
| Energy Gap (ΔE) | 5.543 |
| Ionization Potential (I) | 6.958 |
| Electron Affinity (A) | 1.415 |
| Electronegativity (χ) | 4.186 |
| Chemical Potential (μ) | -4.186 |
| Chemical Hardness (η) | 2.771 |
| Global Softness (S) | 0.360 |
By applying these computational methodologies, the electronic features and potential reactivity of novel this compound analogues can be systematically evaluated. This predictive power allows for the prioritization of synthetic targets, saving significant time and resources in the discovery of derivatives with optimized chemical or biological properties.
Advanced Characterization Techniques for 4 Ethylsulfanyl Methyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-[(Ethylsulfanyl)methyl]aniline in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
Two-Dimensional NMR for Complex Structure Assignments (e.g., COSY, HMQC, HMBC)
While a one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information on the types and numbers of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign unequivocally. Two-dimensional (2D) NMR techniques overcome this by spreading the information across two frequency axes, revealing correlations between different nuclei. huji.ac.ileuropeanpharmaceuticalreview.comlibretexts.org
For this compound, a combination of 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. emerypharma.com
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.comslideshare.net For this compound, COSY would show correlations between the aromatic protons on the aniline (B41778) ring, helping to distinguish their positions. It would also confirm the coupling between the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptuvic.ca This is crucial for assigning the carbon signals of the aromatic ring, the benzylic methylene group (-S-CH₂-Ar), and the ethyl group by linking them to their known proton resonances.
A hypothetical summary of expected key 2D NMR correlations for the structural assignment of this compound is presented below.
| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HMBC Correlation (Correlated ¹³C) |
| Aromatic Protons (ortho to NH₂) | Aromatic Protons (meta to NH₂) | Aromatic carbons (2 and 3 bonds away) |
| Aromatic Protons (meta to NH₂) | Aromatic Protons (ortho to NH₂) | Aromatic carbons (2 and 3 bonds away) |
| Benzylic -CH₂- | Ethyl -CH₂- (potentially weak) | Aromatic C (ipso), Aromatic C (ortho), Ethyl C (methylene) |
| Ethyl -CH₂- | Ethyl -CH₃-, Benzylic -CH₂- | Ethyl C (methyl), Benzylic C |
| Ethyl -CH₃- | Ethyl -CH₂- | Ethyl C (methylene) |
| Amine -NH₂ | None | Aromatic C (ipso), Aromatic C (ortho) |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or rotations around single bonds that occur on the NMR timescale. nih.govnih.gov For molecules like this compound and its derivatives, DNMR can provide valuable insights into the rotational barriers and preferred conformations of flexible parts of the molecule, such as the rotation around the C-S and C-N bonds. copernicus.org
Studies on related thioanisoles have shown that the orientation of the sulfur-alkyl group relative to the phenyl ring can be investigated using DNMR. nih.gov By monitoring NMR spectra at variable temperatures, one can observe changes in the line shape of signals. At low temperatures, where rotation is slow, distinct signals for different conformers might be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single averaged signal at high temperatures. The analysis of these line shapes allows for the calculation of the activation energy (rotational barrier) for the conformational change. nih.gov Similar studies on substituted anilines have been performed to understand the dynamics of the amino group and the impact of substituents on rotational barriers. acs.org
Mass Spectrometry for Mechanistic and Product Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Fragmentation Pathway Elucidation and Isomer Differentiation
In mass spectrometry, particularly with electron impact (EI) ionization, molecules are ionized and often break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
For this compound, the fragmentation would likely involve several key pathways common to benzylamines and thioethers: nih.govmiamioh.edu
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom (β to the ring) is a common pathway for thioethers. This would result in the loss of an ethyl radical (•CH₂CH₃) to form a stable thionium (B1214772) ion.
Benzylic Cleavage: Cleavage of the C-S bond can lead to the formation of a stable benzyl-type cation at m/z 106 (H₂N-C₆H₄-CH₂⁺). This is a very common fragmentation for benzyl (B1604629) derivatives. nih.gov
Loss of the Amino Group: Fragmentation involving the aniline moiety could also occur.
Rearrangements: McLafferty-type rearrangements or other hydrogen transfers can occur, leading to more complex fragmentation patterns. miamioh.edu
The fragmentation pattern helps to confirm the structure and can be used to differentiate it from isomers. For example, an isomer like N-ethyl-4-(methylsulfanyl)aniline would show a dominant alpha-cleavage resulting in the loss of a methyl radical instead of an ethyl radical.
Hypothetical Key Fragments for this compound:
Molecular Ion (M⁺•): m/z 167
[M - CH₂CH₃]⁺: m/z 138 (Alpha-cleavage)
[M - SCH₂CH₃]⁺: m/z 92
[C₇H₈N]⁺: m/z 106 (Benzylic cation)
[C₆H₅]⁺: m/z 77 (Phenyl cation)
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. While multiple chemical formulas can have the same nominal mass (integer mass), their exact masses differ due to the mass defect of the constituent atoms. longdom.orgroutledge.com
For this compound, with a chemical formula of C₉H₁₃NS, HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated one. This is a critical step in the definitive identification of a newly synthesized compound or an unknown analyte in a complex mixture. researchgate.netacs.org
| Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
| C₉H₁₃NS | 167 | 167.07687 |
| C₁₀H₁₅N₂ | 167 | 167.12352 |
| C₈H₁₃N₃O | 167 | 167.10586 |
As the table demonstrates, HRMS can easily distinguish between different formulas that have the same nominal mass, providing a high degree of confidence in the compound's identity.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. numberanalytics.comlibretexts.org By diffracting X-rays off a single crystal of the compound, one can determine bond lengths, bond angles, and torsional angles with high precision. nih.gov
While a crystal structure for this compound itself is not publicly available, analysis of related aniline derivatives provides insight into the information that would be obtained. researchgate.net A crystallographic study would reveal:
Molecular Conformation: The exact conformation of the molecule in the solid state, including the orientation of the (ethylsulfanyl)methyl group relative to the aniline ring.
Intermolecular Interactions: Crucial information about how molecules pack in the crystal lattice. This includes identifying and characterizing non-covalent interactions like hydrogen bonds and van der Waals forces. nih.govacs.org For this compound, hydrogen bonds involving the amino (-NH₂) group as a donor and potentially the sulfur atom or the amino group of a neighboring molecule as an acceptor would be of key interest. frontiersin.org These interactions govern the physical properties of the solid material. researchgate.net
Planarity and Geometry: The degree of planarity of the benzene (B151609) ring and the geometry around the nitrogen and sulfur atoms. For example, analysis of the nitrogen atom's geometry can reveal the extent of its pyramidalization. acs.org
Crystallographic studies on similar molecules often reveal complex hydrogen-bonding networks that lead to the formation of chains, sheets, or more intricate three-dimensional structures. nih.gov This solid-state structural information is complementary to the solution-state data obtained from NMR and is vital for a complete understanding of the compound's chemical nature.
Determination of Molecular Conformation and Crystal Packing
The precise three-dimensional arrangement of atoms in this compound and the manner in which individual molecules pack together in the solid state are determined primarily by single-crystal X-ray diffraction. While a specific crystallographic study for this compound is not widely documented, the conformation can be inferred from studies of related aniline and thioether derivatives.
The molecular conformation is dictated by the rotational freedom around several single bonds: the C(aryl)-C(methylene) bond, the C(methylene)-S bond, and the S-C(ethyl) bond. The aniline moiety itself is largely planar, though the nitrogen atom of the amino group may exhibit slight pyramidalization. sci-hub.se The orientation of the (ethylsulfanyl)methyl substituent relative to the aniline ring is a key conformational feature. In related structures, such as those of other aniline derivatives, the substituent groups often adopt a staggered conformation to minimize steric hindrance. nih.govnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of this compound in the solid state is directed by a variety of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and materials science. sci-hub.se
Hydrogen Bonding: The primary and most influential intermolecular interaction in this compound is expected to be hydrogen bonding involving the amino (-NH₂) group. sci-hub.se The two hydrogen atoms of the amino group can act as hydrogen-bond donors, while the nitrogen atom's lone pair of electrons can act as a hydrogen-bond acceptor. This allows for the formation of N-H···N hydrogen bonds, leading to the assembly of molecules into chains or more complex networks, as seen in many aniline derivatives. nih.gov Furthermore, the sulfur atom of the ethylsulfanyl group, with its lone electron pairs, could potentially act as a weak hydrogen-bond acceptor. In certain contexts, N-H···π interactions, where the amino group's hydrogen bonds to the π-electron cloud of an adjacent aromatic ring, are also possible. nii.ac.jpresearchgate.net
π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. researchgate.net This interaction is crucial for the stabilization of crystal structures of many aromatic compounds. mdpi.comwikipedia.org These interactions can occur in several geometries, including parallel-displaced or T-shaped (edge-to-face) arrangements, which are generally more electrostatically favorable than a direct face-to-face sandwich orientation. wikipedia.orgnih.gov The presence of the flexible (ethylsulfanyl)methyl substituent may influence the relative orientation of the aniline rings, potentially favoring a staggered or offset packing arrangement that still allows for significant π-π interactions.
Halogen Bonding: Halogen bonding is a directional non-covalent interaction between a halogen atom in one molecule and a Lewis base (such as N or O) in another. This interaction would not be present in this compound itself. However, in halogenated derivatives of this compound (e.g., where the aniline ring is substituted with bromine or chlorine), halogen bonding could become a significant structure-directing force, competing with or complementing the existing hydrogen bonds. nih.gov
The table below summarizes the potential intermolecular interactions.
| Interaction Type | Donor/Acceptor in this compound | Typical Geometry/Energy |
| Hydrogen Bonding | Donor: -NH₂ groupAcceptor: -NH₂ group, potentially the -S- atom | Directional, ~2-10 kcal/mol |
| π-π Stacking | Phenyl ring interacting with an adjacent phenyl ring | Parallel-displaced or T-shaped, ~1-3 kcal/mol cambridgemedchemconsulting.com |
| Halogen Bonding | Not applicable (would require halogenated derivatives) | Directional, comparable to hydrogen bonds |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups and probing the bonding characteristics of this compound. nih.gov These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in its polarizability. nih.govuh.edu
The vibrational spectrum of this compound is characterized by absorption bands corresponding to the specific stretching and bending modes of its constituent functional groups.
N-H Vibrations: The aniline amino group gives rise to characteristic bands. The asymmetric and symmetric N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. tsijournals.comnih.gov The N-H scissoring (bending) vibration is found around 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: The phenyl ring produces several distinct signals. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
Aliphatic and Thioether Vibrations: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl chain exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range. uh.edu The C-S stretching vibration of the thioether group is a key identifier and typically appears as a weak to medium intensity band in the 600-800 cm⁻¹ range. rsc.org This band can sometimes be difficult to distinguish in FT-IR due to its weak dipole moment but is often more prominent in the Raman spectrum. rsc.org
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to provide a complete assignment of the observed vibrational frequencies. tsijournals.comnih.gov By comparing experimental spectra with calculated frequencies, a detailed understanding of the molecule's vibrational behavior can be achieved.
The table below presents the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR, Raman |
| Amino (-NH₂) | Scissoring (Bend) | 1600 - 1650 | FT-IR |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | FT-IR, Raman |
| Aliphatic C-H | Stretch (-CH₂-, -CH₃) | 2850 - 3000 | FT-IR, Raman |
| Thioether (C-S) | Stretch | 600 - 800 | Raman, FT-IR |
Computational and Theoretical Chemistry of 4 Ethylsulfanyl Methyl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the molecular properties of 4-[(Ethylsulfanyl)methyl]aniline. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework to predict its behavior at the atomic and molecular level.
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. Computational methods, particularly DFT with a suitable basis set such as 6-311++G(d,p), are employed for this purpose. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Structural Parameters for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-S Bond Length | ~1.82 Å |
| S-C (ethyl) Bond Length | ~1.81 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-N-H Bond Angle | ~113° |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. researchgate.net The (ethylsulfanyl)methyl substituent would modulate the energies of these orbitals.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)
| Descriptor | Predicted Value (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -0.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 5.50 |
| Electron Affinity (A) | 0.80 |
| Electronegativity (χ) | 3.15 |
| Chemical Hardness (η) | 2.35 |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. tci-thaijo.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. tci-thaijo.org This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the amino group and potentially the sulfur atom, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Reaction Pathway and Transition State Modeling
Computational chemistry can also be used to model chemical reactions, providing detailed insights into reaction mechanisms.
By mapping the potential energy surface of a reaction, computational methods can determine the energy profile of a reaction pathway. This profile connects reactants, transition states, intermediates, and products. A key parameter obtained from this analysis is the activation energy (or activation barrier), which is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate.
For this compound, key reactions could include electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the amino group. Modeling these reactions would involve locating the transition state structures and calculating the activation barriers, providing a quantitative understanding of the reaction kinetics.
Reactions are often carried out in a solvent, which can significantly influence both the thermodynamics and kinetics of the reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of solvation. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
By incorporating solvation effects, a more accurate picture of the reaction in a realistic chemical environment can be obtained. For this compound, the choice of solvent could influence the stability of charged intermediates and transition states, thereby altering reaction rates and product distributions. For instance, polar solvents would be expected to stabilize polar transition states, potentially accelerating certain reactions.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis
No published studies detailing the Non-Covalent Interaction (NCI) analysis or Hirshfeld surface analysis of this compound were found. This type of analysis is crucial for understanding the intermolecular interactions that govern the crystal packing and solid-state behavior of a compound. Typically, Hirshfeld surface analysis provides a visual representation of intermolecular contacts and a quantitative breakdown of their contributions, while NCI analysis helps in visualizing and characterizing weak interactions like hydrogen bonds and van der Waals forces. Without experimental or theoretical structural data, these analyses cannot be performed.
Molecular Dynamics Simulations for Intermolecular Interactions
Further research and computational analysis are required to elucidate the specific properties and behaviors of this compound as outlined in the requested sections.
Advanced Applications of 4 Ethylsulfanyl Methyl Aniline As a Building Block in Organic and Materials Synthesis
Role in the Synthesis of Complex Organic Molecules
The strategic placement of the amino and (ethylsulfanyl)methyl groups on the aniline (B41778) ring makes 4-[(Ethylsulfanyl)methyl]aniline a valuable precursor for a variety of complex organic structures. These functional groups provide multiple reactive sites that can be selectively targeted to build intricate molecular architectures.
Precursor to Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The dual functionality of this compound allows for its participation in cyclization reactions to form a variety of heterocyclic systems. The amino group can act as a nucleophile to react with various electrophiles, initiating ring formation, while the sulfur-containing side chain can be involved in subsequent or concerted cyclization steps.
For instance, the reaction of anilines with dicarbonyl compounds or their equivalents is a classic method for constructing nitrogen-containing heterocycles. In the case of this compound, this can lead to the formation of substituted quinolines, indoles, or benzodiazepines, where the (ethylsulfanyl)methyl group can be further functionalized. Research has demonstrated the synthesis of 4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines through the Ritter reaction, showcasing the utility of aniline derivatives in forming complex heterocyclic structures. researchgate.net Similarly, the reaction of anilines with reagents like diethyl acetylenedicarboxylate (B1228247) can yield substituted furan-2(5H)-ones. researchgate.net
The following table summarizes some examples of heterocyclic systems that can be synthesized using aniline derivatives as precursors:
| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |
| Quinolines | Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis | The aniline nitrogen acts as the initial nucleophile. The (ethylsulfanyl)methyl group could influence the electronic properties of the ring or be a site for post-synthetic modification. |
| Indoles | Fischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesis | The aniline moiety is a key component of the starting hydrazone or enamine. The sulfur side chain could be used to introduce additional functionality. |
| Benzodiazepines | Condensation with β-dicarbonyl compounds or their derivatives | The aniline provides the nitrogen atoms for the seven-membered ring. The (ethylsulfanyl)methyl group can be a handle for further chemical transformations. |
| Thiazolidinones | Reaction with thioglycolic acid and an aldehyde | The aniline nitrogen forms part of the thiazolidinone ring, and the sulfur side chain of this compound could potentially participate in or direct the cyclization. researchgate.net |
Intermediate in Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for building molecular complexity. The structure of this compound is well-suited for its use as an intermediate in such reaction sequences.
A prime example is in multicomponent reactions where the aniline, an aldehyde, and a third component react in a one-pot process. The initial formation of an imine from the aniline and aldehyde can trigger a cascade of subsequent reactions. For instance, a three-component reaction between an aniline, acetone, and a 1,3-diketone can lead to the formation of meta-substituted anilines. nih.gov In this context, the (ethylsulfanyl)methyl group of this compound would be carried through the reaction sequence, resulting in a complex aniline derivative with potential for further elaboration.
Visible-light-induced reactions have also emerged as powerful tools in organic synthesis. For example, the photochemically generated aminomethyl radical from N-methyl-N-((trimethylsilyl)methyl)aniline readily adds to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org While this specific example does not use this compound directly, it highlights the potential for the amino group of aniline derivatives to participate in radical-based cascade processes. A similar strategy employing this compound could lead to the synthesis of novel and complex molecular scaffolds.
Integration into Polymeric and Advanced Materials
The functional groups of this compound also make it an attractive monomer and precursor for the development of specialty polymers, resins, and functional materials.
Monomer for Specialty Polymers and Resins
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. echemi.com The presence of the (ethylsulfanyl)methyl group in this compound can be leveraged to create polymers with unique properties. This side chain can influence the polymer's solubility, processability, and electronic properties.
Furthermore, the amino group can be used for the synthesis of other types of polymers, such as polyamides and polyimides, through condensation polymerization with dicarboxylic acids or their derivatives. The incorporation of the sulfur-containing side chain can enhance the thermal stability, refractive index, or metal-binding capabilities of the resulting polymers.
The following table outlines potential polymer types that could be synthesized using this compound:
| Polymer Type | Polymerization Method | Potential Properties Conferred by this compound |
| Polyanilines | Oxidative polymerization | Modified electronic properties, improved solubility in organic solvents, potential for cross-linking through the sulfur atom. |
| Polyamides | Condensation polymerization with dicarboxylic acids | Enhanced thermal stability, increased refractive index, potential for metal coordination. |
| Polyimides | Condensation polymerization with dianhydrides | High thermal stability, good mechanical properties, potential for photosensitivity. |
| Epoxy Resins | Curing agent for epoxy resins | The amino groups can react with epoxy groups, and the sulfur side chain can influence the cross-linking density and final properties of the cured resin. |
Precursor for Functional Coatings and Films
The properties of this compound also make it a suitable precursor for the development of functional coatings and films. The aniline moiety can be used to anchor the molecule to a surface, while the (ethylsulfanyl)methyl group can provide specific functionalities.
For example, thin films of polymers derived from this compound could exhibit interesting optical or electronic properties. The sulfur atom in the side chain could also act as a coordination site for metal nanoparticles, leading to the formation of hybrid materials with catalytic or sensing applications. Additionally, the ability of aniline derivatives to form Schiff bases can be utilized to create responsive films that change their properties upon exposure to certain stimuli. researchgate.net
Utilization in Ligand Design for Coordination Chemistry
The presence of both a soft sulfur donor and a borderline nitrogen donor in this compound makes it an intriguing candidate for the design of ligands in coordination chemistry. The aniline nitrogen can coordinate to a variety of metal ions, and the thioether sulfur can also participate in coordination, potentially leading to the formation of chelate rings.
Ligands derived from this building block could be used to synthesize metal complexes with interesting catalytic, magnetic, or optical properties. For example, Schiff base ligands formed by the condensation of this compound with salicylaldehydes could form stable complexes with transition metals. The electronic properties of these complexes could be tuned by modifying the substituents on the salicylaldehyde (B1680747) ring. The thioether group could also provide a binding site for soft metal ions like palladium, platinum, or gold, which are known to have a high affinity for sulfur donors.
The versatility of this compound as a building block opens up numerous possibilities for the creation of novel ligands. The ability to easily modify the aniline nitrogen and the potential for the sulfur atom to engage in coordination provide a rich chemical space for the design of functional metal complexes.
Analytical Methodologies for the Detection and Quantification of 4 Ethylsulfanyl Methyl Aniline
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of aniline (B41778) derivatives, providing the necessary separation from complex sample matrices. yonghuicomposite.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques, often coupled with mass spectrometry (MS) for definitive identification and quantification. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline derivatives, GC-MS provides excellent separation and structural confirmation. nih.gov However, direct GC analysis of some anilines can be challenging due to their relatively high boiling points and potential for thermal decomposition. yonghuicomposite.com Aniline and its derivatives can also exhibit erratic responses, necessitating frequent calibration and column maintenance. epa.gov
In a typical GC-MS analysis, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. epa.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and a mass spectrum that acts as a molecular fingerprint. nih.gov For unfamiliar samples, using a second GC column with a different stationary phase is recommended to confirm analyte identity. epa.gov
While direct analysis is possible, GC-MS methods for anilines often achieve higher sensitivity and better peak shapes through derivatization, which converts the polar amine group into a less polar, more volatile derivative. yonghuicomposite.comnih.gov
Table 1: Representative GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Fused silica (B1680970) capillary (e.g., SE-54) | Separates analytes based on volatility and polarity. epa.gov |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules into a reproducible pattern for identification. nih.gov |
| Detector | Mass Spectrometer (Single Quad or Tandem) | Detects and quantifies the separated, ionized compounds. Tandem MS (MS/MS) offers higher selectivity and sensitivity. d-nb.infosemanticscholar.org |
This table presents generalized conditions. Method optimization is required for specific applications.
High-performance liquid chromatography (HPLC) is a widely used and robust method for the analysis of aniline compounds, often being the preferred technique as it avoids the high temperatures required for GC, thus preventing thermal degradation of the analytes. yonghuicomposite.comnih.gov The technique separates components in a liquid sample based on their interactions with a stationary phase packed in a column and a liquid mobile phase. yonghuicomposite.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline analysis. nih.govnih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
Various detectors can be coupled with HPLC for the quantification of anilines:
UV-Vis and Photodiode Array (PDA) Detectors: Aniline derivatives possess chromophores that absorb light in the ultraviolet-visible range. yonghuicomposite.comnih.gov A UV-Vis or PDA detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification based on the Beer-Lambert law. yonghuicomposite.com A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov
Fluorescence Detectors (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be used, particularly after derivatization with a fluorescent tagging agent. researchgate.net
Electrochemical Detectors (ECD): ECD offers very high sensitivity for electroactive compounds like anilines. nih.gov The detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface set at a specific potential. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and selectivity. d-nb.infonih.gov This is particularly advantageous for analyzing trace levels in complex matrices like environmental or biological samples. d-nb.infosemanticscholar.org The use of multiple reaction monitoring (MRM) in tandem MS significantly improves the signal-to-noise ratio. nih.gov
Table 2: Representative HPLC Parameters for Aniline Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates analytes based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with a buffer | Elutes the separated analytes from the column. nih.govresearchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection | UV (e.g., 190-260 nm), FLD, ECD, or MS | Quantifies and/or identifies the eluting analytes. nih.govnih.govresearchgate.net |
| Injection Volume | 10 - 20 µL | The volume of sample introduced into the system. nih.gov |
This table presents generalized conditions. Method optimization is required for specific applications.
Spectrophotometric and Electrochemical Detection Methods
While often used as detectors for chromatography, spectrophotometric and electrochemical methods can also be employed as standalone techniques for the quantification of anilines, particularly after a chemical reaction to produce a detectable species.
Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. nih.gov For aniline derivatives, this typically involves a reaction to form a colored azo dye. nih.govjmchemsci.com For example, anilines can be diazotized and then coupled with another aromatic compound to produce a product with strong absorbance in the visible region, which can be measured with a simple spectrophotometer. nih.gov The concentration is then determined by comparing the sample's absorbance to a calibration curve prepared from standards. nih.gov While less specific than chromatographic methods, spectrophotometry is cost-effective and suitable for screening or quantifying higher concentrations. yonghuicomposite.com
Electrochemical methods offer high sensitivity and are capable of detecting analytes at very low concentrations. nih.gov These techniques measure the electrical response (e.g., current) when a potential is applied to a solution containing the analyte. For aniline derivatives, which are electrochemically active, methods like differential pulse voltammetry or amperometry can be used. When coupled with HPLC, electrochemical detection provides a powerful tool for trace analysis, as demonstrated in the determination of 4,4'-methylenedianiline (B154101) in urine, where a detection limit of 2.5 µg/L was achieved. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Chemical derivatization is a key strategy in analytical chemistry to modify an analyte, making it more suitable for separation or detection. researchgate.net For a compound like 4-[(Ethylsulfanyl)methyl]aniline, the primary amine group is the principal target for derivatization. This modification can improve analytical performance in several ways:
Improved GC Performance: By converting the polar amine group to a less polar, more thermally stable functional group, derivatization increases volatility and reduces peak tailing, leading to better chromatographic resolution and sensitivity in GC analysis. yonghuicomposite.com
Enhanced HPLC/UV Detection: Attaching a chromophore (a light-absorbing group) to the analyte can significantly increase its molar absorptivity, thereby lowering detection limits for UV-Vis detectors. researchgate.net
Enabling Fluorescence Detection: Tagging the analyte with a fluorophore (a fluorescent molecule) allows for the use of highly sensitive and selective fluorescence detectors. researchgate.net
Increased Mass Spectrometry Ionization Efficiency: Derivatization can improve the ionization efficiency of the analyte in the MS source, leading to a stronger signal and lower detection limits. mdpi.com
Common derivatization reagents for primary amines like anilines include:
Acylating Reagents: Reagents like benzoyl chloride can react with the amine to form stable amide derivatives. nih.gov
Chloroformates: Ethyl chloroformate and 9-fluorenylmethylchloroformate (FMOC-Cl) are widely used. nih.govresearchgate.net FMOC-Cl is particularly popular for HPLC with fluorescence detection due to the high fluorescence of the fluorenyl group. researchgate.net
Dansyl Chloride: This reagent reacts with primary amines to form highly fluorescent sulfonamide derivatives that are stable and well-suited for RP-HPLC analysis. nih.gov
Isocyanates and Isothiocyanates: These can be used to form urea (B33335) or thiourea (B124793) derivatives, often to enhance UV absorption or improve chromatographic behavior. researchgate.net
The choice of derivatization strategy depends on the analytical technique being used, the sample matrix, and the required sensitivity. nih.gov For instance, while dansyl chloride provides excellent results for HPLC-FLD, it may not be suitable for GC analysis.
Table 3: Common Derivatization Reagents for Aniline Analysis
| Reagent | Target Analyte Group | Analytical Technique | Benefit |
|---|---|---|---|
| Ethyl Chloroformate | Primary Amine | GC-MS | Increases volatility and thermal stability. nih.gov |
| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary Amine | HPLC-FLD/UV | Forms highly fluorescent and UV-active derivatives. nih.govresearchgate.net |
| Dansyl Chloride | Primary Amine | HPLC-FLD/UV | Creates stable, highly fluorescent derivatives with high sensitivity. nih.gov |
| Benzoyl Chloride | Primary Amine | HPLC-UV | Forms stable derivatives with good UV absorption. nih.gov |
| 3,4-dichloroaniline (for other compounds) | Carboxylic Acids | HPLC-UV | Used to derivatize acids to form amides detectable by UV. |
| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyls | HPLC-UV | A common reagent for carbonyls, not anilines, but illustrates derivatization for UV detection. nih.gov |
This table provides examples of derivatization strategies. The applicability to this compound would require experimental verification.
Environmental Chemistry and Degradation Pathways of 4 Ethylsulfanyl Methyl Aniline
Biotic Degradation Pathways in Environmental Systems
Information regarding the biodegradation of 4-[(Ethylsulfanyl)methyl]aniline is not present in published research. Studies identifying specific microorganisms (bacteria or fungi) capable of metabolizing this compound, the enzymatic pathways involved, and the conditions under which such degradation might occur (aerobic or anaerobic) have not been reported. The potential for this compound to be broken down in soil or water by biological activity remains an unstudied area.
Characterization of Transformation Products and Metabolites
As there are no studies on the degradation of this compound, the identities of its potential transformation products or metabolites are unknown. The chemical structures that could result from either abiotic or biotic processes have not been identified or characterized.
Table 2: Potential Transformation Products and Metabolites of this compound
| Degradation Pathway | Intermediate/Metabolite | Chemical Structure | Method of Identification | Source |
| Abiotic | Data not available | Data not available | Data not available | N/A |
| Biotic | Data not available | Data not available | Data not available | N/A |
| (This table is for illustrative purposes; no data is available in the scientific literature.) |
Q & A
Basic Research Questions
What are optimized synthetic routes for 4-[(Ethylsulfanyl)methyl]aniline, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or alkylation of 4-aminobenzyl derivatives with ethylsulfanyl precursors. Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to better solubility of intermediates .
- Catalysis: Bases like K₂CO₃ or NaOH facilitate deprotonation of the amine group, promoting alkylation .
- Temperature Control: Reflux conditions (~80–100°C) are often required to overcome activation barriers, but lower temperatures may reduce side reactions like oxidation .
Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or acetonitrile | +20–30% |
| Base | K₂CO₃ (1.5 eq) | +15% |
| Reaction Time | 12–18 hours | Balances side reactions |
How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- NMR Analysis: ¹H and ¹³C NMR confirm substituent positions (e.g., ethylsulfanyl methyl protons at δ ~2.5–3.0 ppm) .
- X-Ray Crystallography: Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths (C–S: ~1.82 Å) and angles, ensuring no torsional strain from the ethylsulfanyl group.
- Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 197.1) .
What stability challenges arise during storage, and how can degradation be mitigated?
Methodological Answer:
The ethylsulfanyl group is prone to oxidation and hydrolysis:
- Oxidation Prevention: Store under inert gas (N₂/Ar) and add antioxidants like BHT (0.1% w/w) .
- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis to sulfoxide derivatives .
- Temperature: Long-term storage at –20°C reduces degradation rates by ~50% compared to room temperature .
Advanced Research Questions
How can computational methods resolve contradictions between experimental and theoretical data for this compound?
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) predict electronic properties and compare them with experimental results:
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing anomalies in crystallographic data .
- TD-DFT: Correlates UV-Vis absorption peaks with frontier molecular orbitals (e.g., π→π* transitions at ~270 nm) .
Table 2: Key DFT Parameters vs. Experimental Data
| Property | DFT Prediction | Experimental Value | Discrepancy |
|---|---|---|---|
| C–S Bond Length | 1.83 Å | 1.82 Å | 0.5% |
| HOMO-LUMO Gap | 4.1 eV | 3.9 eV | 5% |
What experimental strategies address reactivity discrepancies under varying environmental conditions (e.g., pH, temperature)?
Methodological Answer:
- pH-Dependent Studies: Adjust buffer systems (e.g., phosphate buffers at pH 5–9) to probe sulfanyl group reactivity. Acidic conditions (pH < 5) may protonate the amine, reducing nucleophilicity .
- Kinetic Profiling: Use stopped-flow spectroscopy to monitor reaction intermediates at elevated temperatures (e.g., Arrhenius plots for activation energy) .
- Controlled Oxidation: Hydrogen peroxide titration identifies thresholds for sulfoxide/sulfone formation, critical for reproducibility in biological assays .
How can substituent modifications (e.g., ethylsulfanyl vs. methylsulfonyl) alter biological interactions?
Methodological Answer:
- Enzyme Inhibition Assays: Compare IC₅₀ values against targets like tyrosinase or cytochrome P450. Ethylsulfanyl’s electron-donating nature may enhance binding affinity vs. electron-withdrawing sulfonyl groups .
- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions. Ethylsulfanyl’s hydrophobicity may improve membrane permeability in cell-based studies .
Table 3: Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (Tyrosinase) |
|---|---|---|
| Ethylsulfanyl | 2.1 | 12 µM |
| Methylsulfonyl | 1.3 | 45 µM |
What advanced purification techniques resolve co-eluting impurities in HPLC analysis?
Methodological Answer:
- Gradient Optimization: Adjust acetonitrile/water gradients (e.g., 40%→70% over 20 mins) to separate ethylsulfanyl derivatives from amine byproducts .
- Chiral Columns: Use amylose-based columns if stereoisomers form during synthesis (e.g., from asymmetric sulfanyl addition) .
- Prep-Scale HPLC: Collect fractions at retention times ±0.2 mins for >99% purity, validated by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
